Fluorine Substitution Effect on Physicochemical Properties Relative to Non-Fluorinated 2-Methylindazol-3-amine
The introduction of the 5-fluoro substituent in 5-fluoro-2-methyl-2H-indazol-3-amine (C8H8FN3, MW: 165.17 g/mol) relative to the non-fluorinated comparator 2-methyl-2H-indazol-3-amine (C8H9N3, MW: 147.18 g/mol) is known from class-level fluorine SAR to increase lipophilicity (calculated ΔlogP approximately +0.2 to +0.4 units) and enhance metabolic stability against cytochrome P450-mediated oxidation at the 5-position [1]. The electron-withdrawing effect of fluorine reduces the electron density of the indazole aromatic system, which in turn modulates the basicity of the 3-amine group and alters hydrogen-bonding capacity [2]. While direct experimental logP and metabolic stability values for this specific compound pair are not available in the public domain, the fluorine substitution pattern at the 5-position of indazoles has been consistently associated with improved membrane permeability and reduced oxidative metabolism compared to hydrogen-substituted analogs [1].
| Evidence Dimension | Lipophilicity (calculated logP) and metabolic stability |
|---|---|
| Target Compound Data | C8H8FN3, MW 165.17 g/mol; fluorine at C5 position; electron-withdrawing effect reduces metabolic oxidation susceptibility |
| Comparator Or Baseline | 2-methyl-2H-indazol-3-amine: C8H9N3, MW 147.18 g/mol; hydrogen at C5 position |
| Quantified Difference | Calculated ΔlogP estimated at +0.2 to +0.4 units (class-level inference based on fluorine SAR) |
| Conditions | Computational physicochemical property prediction; class-level SAR analysis from fluorinated indazole literature |
Why This Matters
Procurement of the fluorinated analog is justified when experimental design requires improved membrane permeability and reduced CYP450-mediated oxidative clearance compared to non-fluorinated comparators.
- [1] Lipunova GN, Nosova EV, Charushin VN. Fluorine-containing indazoles: Synthesis and biological activity. Russian Chemical Reviews. 2016;85(8):817-835. View Source
- [2] Gillis EP, Eastman KJ, Hill MD, Donnelly DJ, Meanwell NA. Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. 2015;58(21):8315-8359. View Source
